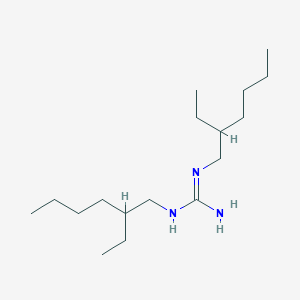
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- is an organic compound belonging to the pyrazinone family Pyrazinones are heterocyclic compounds containing a pyrazine ring with a keto group This specific compound is characterized by its unique structural features, including two methyl groups and an isopropyl group attached to the pyrazinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2,3-diaminopyridine with an appropriate diketone, followed by cyclization to form the pyrazinone ring. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazinones, hydroxylated derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
科学研究应用
2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism by which 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)-
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-ethyl)
- 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-propyl)
Uniqueness
Compared to similar compounds, 2(1H)-Pyrazinone, 5,6-dimethyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties. The presence of the isopropyl group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic targets.
属性
CAS 编号 |
113139-68-7 |
|---|---|
分子式 |
C9H14N2O |
分子量 |
166.22 g/mol |
IUPAC 名称 |
5,6-dimethyl-3-propan-2-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-5(2)8-9(12)11-7(4)6(3)10-8/h5H,1-4H3,(H,11,12) |
InChI 键 |
VUAFUBKZULTSCO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=O)N1)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


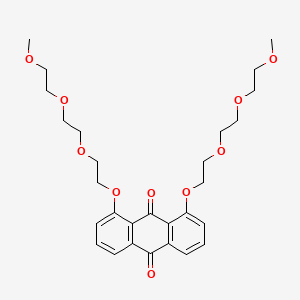
![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


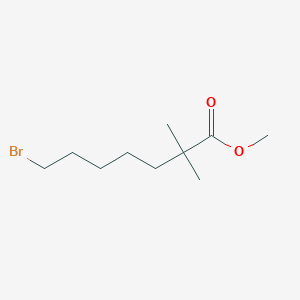
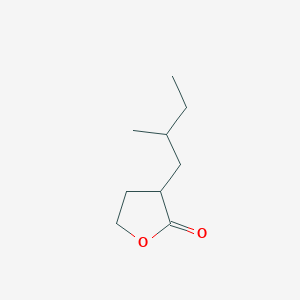
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
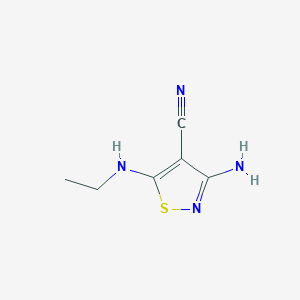
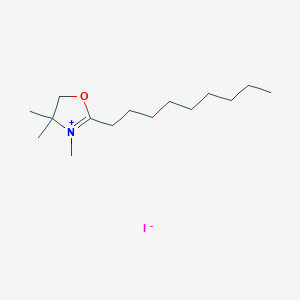
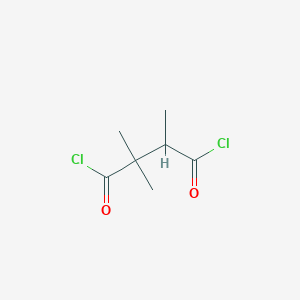

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
